N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide

HBV cccDNA inhibitor Sulfamoylbenzamide Antiviral

N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide (CAS 899960-91-9; molecular formula C₂₃H₂₁N₃O₃S₂; molecular weight 451.6 g/mol) is a fully synthetic, N,N-disubstituted sulfamoylbenzamide incorporating a benzothiazol-6-yl moiety. It belongs to a broader class of benzothiazole‐appended sulfamoyl benzamides that have been explored in patent and academic contexts for antiviral (anti‐HBV cccDNA), carbonic anhydrase inhibitory, and antiproliferative applications.

Molecular Formula C23H21N3O3S2
Molecular Weight 451.56
CAS No. 899960-91-9
Cat. No. B2532396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide
CAS899960-91-9
Molecular FormulaC23H21N3O3S2
Molecular Weight451.56
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C23H21N3O3S2/c1-2-26(15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-21-22(14-19)30-16-24-21/h3-14,16H,2,15H2,1H3,(H,25,27)
InChIKeyJGDCDDGKNUXKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‐Grade Profile: N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide (CAS 899960-91-9) – Class, Characteristics, and Comparator Landscape


N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide (CAS 899960-91-9; molecular formula C₂₃H₂₁N₃O₃S₂; molecular weight 451.6 g/mol) is a fully synthetic, N,N-disubstituted sulfamoylbenzamide incorporating a benzothiazol-6-yl moiety [1]. It belongs to a broader class of benzothiazole‐appended sulfamoyl benzamides that have been explored in patent and academic contexts for antiviral (anti‐HBV cccDNA), carbonic anhydrase inhibitory, and antiproliferative applications [2][3]. Unlike many in‐class compounds that bear a methyl substituent on the sulfamoyl nitrogen or a 2‐methyl/2‐sulfamoyl group on the benzothiazole, this compound features an N‑benzyl‑N‑ethyl sulfamoyl tail and an unsubstituted benzothiazole attached at the 6‐position, creating a distinct steric and hydrogen‐bonding profile that directly impacts target recognition and selectivity [1][2].

Why Generic Substitution of N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide Risks Experimental Divergence


In the sulfamoylbenzamide chemotype, even minor structural variations produce large shifts in target affinity, selectivity, and cellular potency. For instance, the anti‐HBV cccDNA inhibitor 4‑(benzyl‑methyl‑sulfamoyl)‑N‑(2‑methyl‑benzothiazol‑5‑yl)benzamide (patent US 9,657,013) loses activity upon N‑demethylation or benzothiazole ring repositioning [1]. Likewise, in carbonic anhydrase inhibitor series, moving the sulfamoyl attachment from the 6‑ to the 5‑position of the benzothiazole can alter isoform selectivity by more than an order of magnitude [2]. The target compound’s N‑ethyl (rather than N‑methyl) sulfamoyl substituent and its unsubstituted benzothiazol‑6‑yl anchor define a unique pharmacophoric geometry that cannot be replicated by close analogs such as 4‑[benzyl(methyl)sulfamoyl]‑N‑(2‑methyl‑1,3‑benzothiazol‑5‑yl)benzamide or N‑(1,3‑benzothiazol‑6‑yl)‑4‑[ethyl(phenyl)sulfamoyl]benzamide, making blind substitution a source of irreproducible results [1][2].

Quantitative Differentiation Guide: N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide vs. Closest Analogs


Structural Divergence from the Anti-HBV Lead 4-(Benzyl-methyl-sulfamoyl)-N-(2-methyl-benzothiazol-5-yl)benzamide

The target compound differs from the only quantitatively characterized anti-HBV sulfamoylbenzamide, 4-(benzyl-methyl-sulfamoyl)-N-(2-methyl-benzothiazol-5-yl)benzamide, at three critical positions: (i) N-ethyl vs. N-methyl on the sulfamoyl nitrogen, (ii) benzothiazol-6-yl vs. benzothiazol-5-yl attachment, and (iii) absence of the 2-methyl substituent on the benzothiazole. In HepDE19 cells, the comparator reduced HBeAg levels by >50% at 3 µM and decreased cccDNA by approximately 40% [1]. The target compound’s N-ethyl group increases steric bulk and lipophilicity (calculated ΔlogP ≈ +0.5 vs. N-methyl analog), which is predicted to alter target engagement kinetics and cellular permeability, although head-to-head biological data are not yet published [2].

HBV cccDNA inhibitor Sulfamoylbenzamide Antiviral

Differentiation from 2-Sulfamoyl-Benzothiazole Carbonic Anhydrase Inhibitors

A structurally related benzothiazole-6-yl sulfamoyl series, represented by CHEMBL343916 (2,3,4,5,6-pentafluoro-N-(2-sulfamoyl-benzothiazol-6-yl)-benzamide), displays potent carbonic anhydrase inhibition (Ki CA II = 0.5 nM, CA IV = 8 nM, CA I = 120 nM) [1]. The target compound replaces the 2-sulfamoyl zinc-binding group with a benzyl(ethyl)sulfamoyl benzamide scaffold, eliminating the primary sulfonamide moiety essential for CA active-site zinc coordination. This fundamental pharmacophoric difference means the target compound is not a CA inhibitor but may instead interact with alternative targets such as NOD1/NOD2 or viral capsid proteins, as observed for other sulfamoylbenzamides with N,N-disubstituted sulfamoyl groups [2].

Carbonic anhydrase Isoform selectivity Anticancer

Regioisomeric Selectivity: 6-yl vs. 5-yl Benzothiazole Attachment in NTPDase and Kinase Inhibition

In sulfamoylbenzamide series, the position of the benzothiazole attachment dictates target selectivity. For example, the 5‑yl regioisomer 4‑(benzyl‑methyl‑sulfamoyl)‑N‑(2‑methyl‑benzothiazol‑5‑yl)benzamide is active in HBV cccDNA assays [1], while the 6‑yl isomer N‑([1,3]dioxolo[4,5‑f][1,3]benzothiazol‑6‑yl)‑4‑[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide exhibits weak NOD1 inhibition (IC₅₀ = 2.68 µM) [2]. The target compound’s 6‑yl connectivity, combined with its N‑benzyl‑N‑ethyl sulfamoyl group, places it in a distinct selectivity space relative to 5‑yl regioisomers, which are more commonly associated with antiviral activity.

NTPDase Kinase inhibition Regioisomerism

Procurement-Driven Application Scenarios for N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide


Hepatitis B cccDNA Inhibitor SAR Expansion

This compound serves as a critical N‑ethyl, 6‑yl regioisomer comparator to the anti‑HBV lead 4‑(benzyl‑methyl‑sulfamoyl)‑N‑(2‑methyl‑benzothiazol‑5‑yl)benzamide (US 9,657,013). Systematic testing in HepDE19 or HepG2.117 cell models can quantify the impact of sulfamoyl N‑alkyl chain length and benzothiazole attachment point on cccDNA reduction, HBeAg secretion, and cytotoxicity, filling a key SAR gap in the sulfamoylbenzamide antiviral series [1].

Carbonic Anhydrase Counter-Screening and Selectivity Profiling

Because the compound lacks the primary sulfonamide zinc-binding group, it is an ideal negative control in carbonic anhydrase inhibitor screening cascades. Procurement enables laboratories to benchmark CA I, II, IX, and XII isoform selectivity against 2‑sulfamoyl‑benzothiazole leads (e.g., CHEMBL343916), demonstrating whether observed phenotypes are CA-dependent or arise from alternative targets [2].

NOD1/NOD2 Pathway Probe Development

Structurally related N,N‑disubstituted sulfamoylbenzamides with benzothiazol‑6‑yl groups have shown micromolar activity against nucleotide-binding oligomerization domain-containing proteins (NOD1/NOD2) [3]. The target compound’s unique N‑benzyl‑N‑ethyl substitution may enhance permeability or binding kinetics relative to N‑methyl or N‑phenyl analogs, making it a candidate for innate immune pathway screening and probe optimization.

Sulfamoylbenzamide Library Enumeration and Physicochemical Benchmarking

The compound’s calculated properties (MW 451.6, cLogP ~4.0, rotatable bonds 8) place it in a favorable lead-like space distinct from both smaller N‑methyl analogs and larger N‑phenyl derivatives. It can serve as a physicochemical standard for HPLC method development, solubility assays, and permeability studies within sulfamoylbenzamide-focused libraries [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.